molecular formula C16H13F2N3O4S B2529856 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946340-43-8

2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2529856
CAS RN: 946340-43-8
M. Wt: 381.35
InChI Key: RRNAEDFDJZBFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a chemically synthesized molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the furan ring, pyridazinone moiety, and benzenesulfonamide group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological activities of structurally related compounds, which can be used to infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions that can include heterocycle formation, functional group transformations, and carbon-carbon bond-forming reactions. The Diels-Alder reaction, as mentioned in the first paper, is a powerful tool in constructing aromatic rings with substituents, which could be a potential step in the synthesis of the difluoro compound if a furan derivative is used as a starting material . The second paper discusses the synthesis of benzenesulfonamides with high affinity for enzymes, which suggests that the sulfonamide group in the target compound could be introduced in a similar fashion, possibly through a substitution reaction .

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a benzenesulfonamide core with electron-withdrawing fluorine atoms that could influence the electronic properties of the molecule. The furan ring and the pyridazinone moiety would add to the complexity of the molecule, potentially affecting its three-dimensional conformation and the way it interacts with biological targets. The third paper provides insight into how fluorinated benzenesulfonamides bind to enzymes, which could be relevant for understanding the binding interactions of the target compound .

Chemical Reactions Analysis

The presence of multiple reactive functional groups in the compound suggests that it could participate in a variety of chemical reactions. The furan ring is known to undergo Diels-Alder reactions, as indicated in the first paper . The sulfonamide group could be involved in reactions with nucleophiles or electrophiles, depending on the reaction conditions, as seen in the synthesis of related compounds . The fluorine atoms could influence the reactivity of adjacent groups by stabilizing charged intermediates or by affecting the pKa of nearby acidic or basic groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms is known to increase the lipophilicity of molecules, which could affect their solubility and permeability across biological membranes . The heterocyclic components could contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are important for binding to biological targets. The sulfonamide group is typically polar and can participate in hydrogen bonding, potentially affecting the solubility and crystallinity of the compound .

Scientific Research Applications

Therapeutic Applications in Pulmonary Conditions

One of the notable applications of closely related compounds involves the treatment of idiopathic pulmonary fibrosis and cough. Compounds similar to 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, specifically phosphatidylinositol 3-kinase inhibitors, have been claimed for their utility in treating these conditions. In vitro data support these claims, indicating a potential avenue for therapeutic application in pulmonary diseases (Norman, 2014).

Antimicrobial Activity

Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which bear structural similarities to the compound , has demonstrated antimicrobial properties. These compounds were synthesized and tested against various bacterial and fungal strains, showing promising antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Potential

A series of novel pyridazinone derivatives, which include the benzenesulfonamide moiety similar to the compound of interest, exhibited significant anticancer activity against various human cancer cell lines. Notably, one derivative displayed remarkable activity against leukemia and non-small cell lung cancer, suggesting these compounds' potential as leads for new anticancer agents (Rathish et al., 2012).

Unique Reactivity in Chemical Synthesis

In a study exploring the reactivity of difluorinated alkenoates with furans, it was found that the presence of fluorine atoms significantly influenced the reaction, facilitating high-yield products. This study highlights the unique reactivity of such fluorinated compounds, which could be leveraged in synthetic chemistry for developing new materials or drugs (Griffith et al., 2006).

properties

IUPAC Name

2,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O4S/c17-11-3-5-15(12(18)10-11)26(23,24)19-7-8-21-16(22)6-4-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNAEDFDJZBFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.